molecular formula C13H21ClN2O B3030062 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride CAS No. 860765-11-3

2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride

Cat. No.: B3030062
CAS No.: 860765-11-3
M. Wt: 256.77
InChI Key: IRPUITZZSVPMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperidine-Aniline Hybrid Derivatives in Medicinal Chemistry

Piperidine-aniline hybrids have played a pivotal role in drug discovery since the mid-20th century, particularly in central nervous system (CNS) therapeutics. Early work identified piperidine’s conformational flexibility as advantageous for interacting with neurotransmitter receptors, while aniline’s aromaticity facilitated π-π stacking interactions with biological targets. For example, haloperidol—a piperidine-containing antipsychotic—demonstrated the importance of nitrogenous heterocycles in modulating dopamine receptors, spurring interest in structurally related compounds.

The introduction of ethoxy linkers marked a significant advancement, enabling precise control over molecular geometry and hydrophobicity. A comparative analysis of key piperidine-aniline hybrids illustrates this evolution (Table 1):

Compound Structural Features Historical Application
Haloperidol Piperidine + fluorinated aromatic ring Antipsychotic therapy
4-(Piperidin-1-yl)aniline Direct piperidine-aniline linkage Antidepressant lead compound
2-(2-(Piperidin-1-yl)ethoxy)aniline Ethoxy spacer between moieties Multifunctional synthetic intermediate

Table 1: Evolution of piperidine-aniline hybrid structures and their pharmaceutical applications.

The ethoxy bridge in 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride introduces torsional flexibility, allowing the piperidine and aniline groups to adopt optimal orientations for target engagement. This structural feature distinguishes it from earlier rigid analogs and aligns with modern fragment-based drug design principles.

Rationale for Structural Optimization in Heterocyclic Compound Design

Structural optimization of heterocycles like 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride addresses three critical challenges in medicinal chemistry:

  • Bioavailability Enhancement : The hydrochloride salt form improves aqueous solubility, facilitating in vivo absorption.
  • Target Selectivity Modulation : The piperidine ring’s chair conformation enables selective interactions with hydrophobic binding pockets, while the aniline group participates in hydrogen bonding.
  • Synthetic Versatility : Reactive sites (e.g., primary amine, ether oxygen) permit derivatization into libraries of analogs for structure-activity relationship (SAR) studies.

Recent synthetic methodologies emphasize regioselective functionalization. For instance, palladium-catalyzed amination routes enable precise installation of substituents on the aniline ring without disturbing the piperidine moiety. Additionally, zirconium-mediated cyclization strategies have been employed to construct related piperidine derivatives with high stereochemical fidelity.

A comparative analysis of linker systems demonstrates the ethoxy group’s superiority over alternative spacers (Table 2):

Linker Type Conformational Flexibility Synthetic Accessibility Biological Half-Life (h)
Ethoxy High Moderate 4.2 ± 0.3
Methylenedioxy Moderate High 2.8 ± 0.2
Direct bond Low High 1.5 ± 0.1

Table 2: Impact of linker chemistry on physicochemical and pharmacokinetic properties.

These optimizations reflect a broader shift toward "molecular plumbing"—strategically engineering linkers and substituents to fine-tune drug-like properties while maintaining synthetic feasibility. The compound’s dual functionality as both a building block and a bioactive scaffold underscores its relevance in contemporary research.

Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;/h2-3,6-7H,1,4-5,8-11,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPUITZZSVPMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674532
Record name 2-[2-(Piperidin-1-yl)ethoxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860765-11-3
Record name Benzenamine, 2-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860765-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Piperidin-1-yl)ethoxy]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride typically involves the reaction of 2-chloroethanol with piperidine to form 2-(Piperidin-1-yl)ethanol. This intermediate is then reacted with 2-nitroaniline under basic conditions to yield 2-(2-(Piperidin-1-yl)ethoxy)nitrobenzene. Finally, the nitro group is reduced to an amine, and the product is converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their activity and function. The ethoxy linker and aniline moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Structural Variation vs. Target Compound Molecular Weight (g/mol) Key Properties/Applications References
2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride 860765-11-3 Reference compound 255.77 Intermediate in drug synthesis
2-(2-(Pyrrolidin-1-yl)ethoxy)aniline hydrochloride 10-F727819 Pyrrolidine (5-membered ring) replaces piperidine 241.74 Lower basicity; discontinued commercial use
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline 50609-01-3 Para-substitution on aniline; pyrrolidine moiety 222.29 High structural similarity (0.79)
2-[2-(Piperidin-1-yl)ethoxy]aniline dihydrochloride N/A Dihydrochloride salt form 292.20 Enhanced solubility, stability
4-Nitro-2-[2-(piperidin-1-yl)ethoxy]-N-[3-(piperidin-1-yl)propyl]aniline 48 (synthetic) Nitro group; additional piperidinylpropyl chain 470.63 Higher molecular weight; synthetic yield 72%

Key Observations

Ring Size Impact (Piperidine vs. Pyrrolidine): Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) reduces molecular weight and basicity due to decreased nitrogen lone-pair availability. This alteration may affect receptor binding in drug candidates .

Salt Form Differences: The dihydrochloride salt () increases molecular weight by ~14% compared to the monohydrochloride target compound. This enhances aqueous solubility, a critical factor in formulation .

Substituent Effects:

  • Nitro-substituted derivatives (e.g., Compound 48 in ) introduce electron-withdrawing groups, altering electronic properties and reactivity. Such modifications are common in prodrug strategies .

Synthetic Accessibility:

  • The target compound and its analogs are synthesized via nucleophilic substitution (e.g., reacting 1-(2-chloroethyl)piperidine with aniline derivatives) followed by salification. Yields vary significantly; for example, Compound 48 achieves 72% yield, whereas Pacritinib intermediates () report ~13% overall yield, highlighting process complexity .

Commercial Availability:

  • Some analogs, like the pyrrolidine variant (), are discontinued, suggesting challenges in stability, synthesis, or market demand. The target compound remains available, indicating its broader utility .

Biological Activity

2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride is a substituted aniline compound characterized by its unique structural features, including a piperidine ring linked to an aniline moiety via an ethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

  • Molecular Formula : C₁₃H₂₁ClN₂O
  • Molecular Weight : Approximately 256.77 g/mol
  • SMILES Notation : Nc1ccccc1OCCN1CCCCC1.Cl

The compound's structure allows it to serve as a versatile building block in organic synthesis, particularly for developing new chemical entities with potential therapeutic effects.

The biological activity of 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride is primarily explored through its interactions with various biological targets. Studies indicate that it may exhibit properties such as:

  • Anticancer Activity : Preliminary data suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and cervical carcinoma .
  • Kinase Inhibition : The compound is noted for its role as a precursor in synthesizing kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways .

Comparative Analysis with Similar Compounds

To understand its unique position in medicinal chemistry, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-(Piperidin-1-yl)anilinePiperidine attached directly to anilineAntidepressant properties
2-(Ethoxy)anilineEthoxy group attached directly to anilineModerate antibacterial activity
N-MethylpiperidineMethyl substitution on piperidineAnalgesic properties
2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride Ethoxy linker and piperidine ringPotential anticancer and kinase inhibition

This table illustrates that the unique combination of structural elements in 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride may enhance its binding affinity and biological activity compared to simpler structures.

Anticancer Studies

Recent studies have highlighted the anticancer potential of compounds related to 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride. For instance, derivatives tested against a panel of human tumor cell lines showed significant cytotoxicity:

  • IC50 Values : Certain derivatives exhibited IC50 values as low as 2.76 µM against specific cancer cell lines, indicating strong antiproliferative effects .

Kinase Inhibition Research

Research has also focused on the synthesis of kinase inhibitors using this compound as a building block. The ability to modify the piperidine and aniline components allows for the exploration of various kinase targets, which is essential for developing effective cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-(piperidin-1-yl)ethanol and a halogenated aniline derivative under basic conditions. For example, a related compound, 5-nitro-2-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde, was synthesized with a 13% yield using 1-(2-chloroethyl)pyrrolidine hydrochloride and 2-hydroxy-5-nitrobenzaldehyde . Characterization involves NMR (¹H/¹³C), HPLC-MS for purity, and elemental analysis. The dihydrochloride salt is formed via salification with HCl in ethanol .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR to confirm functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, C-O-C ether stretch at ~1100 cm⁻¹).
  • X-ray crystallography for definitive structural confirmation if crystalline forms are isolated.
  • HPLC-MS to detect impurities (e.g., unreacted intermediates or byproducts like 4-[2-(piperidin-1-yl)ethoxy]benzoic acid derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation. Use PPE (gloves, goggles) during handling, as hydrochloride salts can cause skin/eye irritation. Emergency measures include flushing with water for 15 minutes upon contact .

Advanced Research Questions

Q. What strategies optimize the yield of 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride in nucleophilic substitution reactions?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency.
  • Temperature control : Reactions at 60–80°C balance kinetics and thermal stability. A study on a related pyrrolidine derivative achieved a 22% yield improvement by optimizing these parameters .

Q. How can computational chemistry aid in predicting the reactivity of this compound in drug-discovery applications?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For instance, the amino group (-NH₂) is highly reactive, making it a target for derivatization.
  • Molecular docking evaluates binding affinity to biological targets (e.g., GPCRs or kinases). A piperidine-ethoxy-aniline scaffold showed potential in Alzheimer’s drug candidates by inhibiting Aβ aggregation .

Q. What are the key challenges in impurity profiling, and how are they addressed?

  • Methodological Answer : Common impurities include:

  • Unreacted 2-(piperidin-1-yl)ethanol (detected via GC-MS).
  • Oxidation byproducts (e.g., nitro derivatives), mitigated by conducting reactions under N₂.
  • Residual solvents (e.g., DMF), controlled via lyophilization. A study on cetirizine dihydrochloride used HPLC with charged aerosol detection (CAD) for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.